![molecular formula C22H25ClN2O4S B3410363 2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone CAS No. 896378-29-3](/img/structure/B3410363.png)
2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone
Overview
Description
2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone, commonly known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTET is a spirocyclic compound that contains a nitrogen atom and a chlorine atom in its structure, making it a useful tool for researchers in various fields.
Mechanism of Action
The mechanism of action of CTET is not fully understood. However, it has been proposed that CTET may inhibit the activity of certain enzymes involved in DNA replication and cell division, leading to the death of cancer cells and bacteria.
Biochemical and physiological effects:
CTET has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTET has also been shown to inhibit the growth of bacterial colonies, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using CTET in lab experiments is its high potency and selectivity against cancer cells and bacteria. However, CTET is also known to be toxic to normal cells at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of CTET. One potential direction is the development of CTET-based drugs for the treatment of cancer and bacterial infections. Another potential direction is the study of the mechanism of action of CTET, which could lead to the development of new drugs with improved efficacy and safety profiles. Finally, the study of CTET could also lead to the discovery of new spirocyclic compounds with potential applications in scientific research.
Scientific Research Applications
CTET has been extensively studied for its potential applications in scientific research. It has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. CTET has also been shown to have antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4S/c1-17-2-8-20(9-3-17)30(27,28)25-14-15-29-22(25)10-12-24(13-11-22)21(26)16-18-4-6-19(23)7-5-18/h2-9H,10-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXIYVWZQACWAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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